molecular formula C25H14F2O9 B1148440 5-FG 488 Acid Diacetate [5-CDFFDA] CAS No. 195136-74-4

5-FG 488 Acid Diacetate [5-CDFFDA]

Cat. No.: B1148440
CAS No.: 195136-74-4
M. Wt: 496.37
InChI Key:
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Description

It is particularly valuable for labeling specific proteins and cells, making it a crucial tool in drug discovery, biomarker identification, and cellular imaging studies for diseases such as cancer and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FG 488 Acid Diacetate involves multiple steps, starting from the appropriate fluorophore precursor. The key steps include:

    Fluorophore Activation: The fluorophore is activated using suitable reagents to introduce reactive groups.

    Acetylation: The activated fluorophore undergoes acetylation to form the diacetate derivative. This step typically involves the use of acetic anhydride and a base such as pyridine.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of 5-FG 488 Acid Diacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

    cGMP (current Good Manufacturing Practice) Compliance: Ensuring the production environment meets stringent quality standards.

    Large-Scale Reactors: Utilizing large-scale reactors for the synthesis steps.

    Automated Purification Systems: Employing automated systems for efficient purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-FG 488 Acid Diacetate undergoes various chemical reactions, including:

    Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the free acid form.

    Conjugation: It can react with amines or thiols to form stable conjugates, useful for labeling proteins and other biomolecules.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.

    Conjugation: Common reagents include N-hydroxysuccinimide (NHS) esters and carbodiimides for amine conjugation, and maleimides for thiol conjugation.

Major Products

    Hydrolysis: Produces the free acid form of the dye.

    Conjugation: Results in labeled biomolecules, such as proteins or peptides.

Scientific Research Applications

5-FG 488 Acid Diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in cellular imaging to visualize and track specific proteins, organelles, and cellular processes.

    Medicine: Utilized in drug discovery for high-throughput screening and biomarker identification.

    Industry: Applied in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of 5-FG 488 Acid Diacetate involves its ability to fluoresce upon excitation with specific wavelengths of light. The dye absorbs light and emits fluorescence, which can be detected and measured. This property allows it to label and visualize specific targets within biological samples. The molecular targets and pathways involved depend on the specific application, such as labeling proteins or tracking cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Oregon Green 488 Carboxylic Acid Diacetate
  • Fluorescein Diacetate
  • Rhodamine 123

Comparison

5-FG 488 Acid Diacetate is unique due to its specific excitation and emission wavelengths, which provide high sensitivity and low background fluorescence. Compared to similar compounds like Oregon Green 488 Carboxylic Acid Diacetate and Fluorescein Diacetate, 5-FG 488 Acid Diacetate offers improved photostability and brightness, making it more suitable for long-term imaging studies.

Properties

CAS No.

195136-74-4

Molecular Formula

C25H14F2O9

Molecular Weight

496.37

Origin of Product

United States

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